molecular formula C9H10N2O2 B014837 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 63388-01-2

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B014837
CAS RN: 63388-01-2
M. Wt: 178.19 g/mol
InChI Key: ZONXBNQBUCKCLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A noteworthy synthesis approach is the one-pot synthesis technique, which combines multiple reactants to form the desired product in a single reaction vessel, enhancing efficiency and yield. An example includes the formation of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles through the reaction of o-phenylenediamine with substituted aromatic aldehydes, facilitated by catalysts such as 1-heptanesulfonic acid sodium salt in a mixture of acetonitrile and water (Jadhav et al., 2009).

Scientific Research Applications

Fluorescent Probes and Chemical Sensors

  • The compound exhibits unique fluorescence properties, particularly when coordinated with metal ions like Zn2+, which leads to enhanced fluorescence. This characteristic makes it suitable for use as a fluorescent probe in various applications, including metal ion detection (Zheng Wen-yao, 2012).
  • Similarly, another study highlighted its potential as a Co2+ fluorescence chemical sensor due to its selective fluorescent quenching effect in the presence of Co2+, making it a candidate for further study as a Co2+ fluorescence chemical sensor (Hou Xuan, 2012).

Drug Design and Synthesis 3. A detailed study designed and synthesized a range of compounds, including 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one derivatives, as potent dual serotonin receptor antagonists. These compounds were evaluated using PET imaging in a primate brain, demonstrating their potential in drug design and pharmacology (Emmanuel Deau et al., 2015).

Polymer Synthesis and Material Science 4. In the realm of polymer science, this compound has been used as a monomer to synthesize novel homopolymers and copolymers via N-C coupling reactions. These polymers exhibit remarkable properties such as high thermal stability, making them suitable for high-performance materials (A. Mir et al., 2012).

Bioactive Compound Synthesis 5. The compound serves as a key building block in the synthesis of a variety of bioactive compounds, including anticancer agents. These derivatives are synthesized and tested for their in vitro anticancer activity, showing significant growth inhibition activity, which highlights its importance in medicinal chemistry (M. Rashid et al., 2012).

properties

IUPAC Name

3-(2-hydroxyethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONXBNQBUCKCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400048
Record name 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

CAS RN

63388-01-2
Record name 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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